

Comprehensive Application Notes and Protocols: Spectroscopic Characterization of Calcium Adipate Monohydrate

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Compound Focus: Calcium adipate

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Introduction and Structural Background

Calcium adipate monohydrate (chemical formula: $\text{Ca}(\text{C}_6\text{H}_8\text{O}_4)\cdot\text{H}_2\text{O}$) represents an important organometallic compound with significant relevance in materials science, crystal engineering, and pharmaceutical development. This compound belongs to the class of **metal-organic frameworks (MOFs)** and coordination polymers, characterized by its extended polymeric structure with calcium ions coordinated to adipate ligands and water molecules. The crystalline structure of this material has been determined through single-crystal X-ray diffraction, revealing a **triclinic crystal system** with space group P-1(2) and distinctive lattice parameters of $a = 5.8990(3) \text{ \AA}$, $b = 6.7985(5) \text{ \AA}$, $c = 10.8212(6) \text{ \AA}$, $\alpha = 78.999(5)^\circ$, $\beta = 81.831(5)^\circ$, and $\gamma = 82.971(5)^\circ$ [1]. The compound forms a **highly polymeric structure** with a layer-type organization parallel to the (001) plane, where hydrocarbon chains are sandwiched between polar regions consisting of calcium ions, carboxylate groups, and water molecules [1].

The coordination environment around the calcium center is particularly noteworthy, with **seven oxygen atoms** arranged in a pentagonal bipyramidal geometry [1]. The two carboxylate groups within the adipate ion exhibit quite different coordination behaviors—one forms a four-membered chelate ring with one calcium ion while also bridging to two other calcium ions through unidentate bonds, while the other carboxylate group links to two calcium ions exclusively through unidentate bonds [1]. This diverse

coordination chemistry contributes to the structural complexity and stability of the compound. The **hydration water molecule** plays a crucial role in the crystal packing and hydrogen bonding network, influencing both the physical properties and thermal behavior of the material, with dehydration occurring around 103°C as confirmed by thermogravimetric analysis [2].

Experimental Synthesis Protocols

Single Crystal Growth via Gel Diffusion Technique

The **single gel diffusion technique** represents a sophisticated approach for growing high-quality single crystals of **calcium adipate** monohydrate suitable for detailed structural and spectroscopic characterization. This method utilizes a silica gel medium to control reactant diffusion, thereby promoting controlled nucleation and crystal growth [2]. The following protocol provides optimized procedures for reproducing high-quality crystals:

- **Gel Preparation:** Prepare a sodium metasilicate solution with density ranging from 1.03-1.06 g/cm³. Adjust the pH using adipic acid solutions (1-4 M concentration) until the solution reaches a pH of approximately 5-6. Transfer the solution to crystallization tubes and allow it to set completely. This gelation process typically requires 12-48 hours at ambient temperature (25-35°C) to achieve optimal gel structure and stability [2] [3].
- **Reactant Incorporation:** Dissolve 0.5 M adipic acid in the gel medium during preparation. Once the gel has completely set, carefully overlay it with a 0.5 M calcium chloride solution, maintaining a 2:1 volume ratio of gel to solution. The calcium solution will slowly diffuse into the gel matrix, reacting with the incorporated adipic acid to form **calcium adipate** monohydrate crystals [2].
- **Crystal Growth Conditions:** Maintain the crystallization apparatus at constant temperature (25±2°C) in a vibration-free environment. Crystal growth typically occurs within 7-14 days, with optimal crystal size achieved through slow diffusion rates. The gel medium effectively suppresses convection currents that typically lead to irregular crystallization, thereby promoting the development of well-formed single crystals [2] [3].

- **Crystal Harvesting:** Carefully extract grown crystals from the gel matrix using glass rods or tweezers. Rinse gently with cold distilled water to remove gel residues and air-dry at room temperature. Properly formed crystals typically exhibit transparent, well-defined morphological characteristics consistent with the triclinic crystal system [2].

Powder Synthesis through Solution Precipitation

For applications requiring polycrystalline material, solution precipitation methods offer a practical alternative for synthesizing **calcium adipate** monohydrate in powder form:

- **Neutralization Method:** Dissolve 0.1 M adipic acid in 100 mL distilled water at 40°C with constant stirring. Gradually add 0.1 M calcium hydroxide suspension while maintaining the temperature between 35-45°C and pH between 6.5-7.5. Continue stirring for 1.5-3 hours to ensure complete reaction. The resulting white precipitate can be collected by vacuum filtration, washed with cold water, and dried at 40°C for 12 hours [3] [4].
- **Metathesis Reaction:** Dissolve 0.1 M sodium adipate in warm distilled water (40°C). Separately, prepare a 0.1 M calcium chloride solution. Slowly add the calcium chloride solution to the sodium adipate solution with constant stirring (200-400 rpm). Maintain the temperature at 35-45°C throughout the addition process. Allow the mixture to stand for 1 hour after complete addition, then collect the precipitate by filtration, wash with cold water to remove sodium chloride byproduct, and air-dry [4].

Table 1: Optimization Parameters for **Calcium Adipate** Monohydrate Synthesis

Parameter	Optimal Range	Impact on Product Quality
Temperature	35-45°C	Higher temperatures yield smaller crystals; lower temperatures promote larger crystal formation
pH	6.5-7.5	Controls precipitation rate and prevents formation of basic calcium salts
Stirring Rate	200-400 rpm	Ensures uniform mixing and consistent crystal size distribution

Parameter	Optimal Range	Impact on Product Quality
Reaction Time	1.5-3 hours	Allows complete conversion and controlled crystal growth
Concentration	0.1-0.5 M	Affects nucleation density and final product yield

Spectroscopic Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a powerful technique for identifying functional groups and understanding molecular interactions in **calcium adipate** monohydrate. The following protocol details comprehensive analysis procedures:

- Sample Preparation:** For transmission FTIR spectroscopy, carefully grind 1-2 mg of **calcium adipate** monohydrate crystals with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture under approximately 10 tons of pressure to form a transparent pellet. For diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), simply mix the finely ground sample with KBr at 1-5% concentration without pressing [2] [5].
- Data Collection Parameters:** Acquire spectra in the range of 4000-400 cm^{-1} with a resolution of 2 cm^{-1} , accumulating at least 64 scans to ensure adequate signal-to-noise ratio. Perform background correction using a pure KBr pellet or empty DRIFTS cell. Maintain consistent atmospheric conditions during measurement, preferably with purging dry air or nitrogen to minimize water vapor and CO_2 interference [2] [5].
- Spectral Interpretation:** Identify key vibrational bands characteristic of **calcium adipate** monohydrate. The carboxylate groups (COO^-) of the adipate ion typically exhibit asymmetric stretching around 1550-1580 cm^{-1} and symmetric stretching around 1400-1420 cm^{-1} . The separation between these bands ($\Delta\nu = \nu_{\text{asym}} - \nu_{\text{sym}}$) provides information about carboxylate coordination mode. The water molecules present in the structure show O-H stretching vibrations in the 3200-3600

cm^{-1} region and H-O-H bending around 1645 cm^{-1} [2]. The C-H stretching vibrations of the methylene groups in the adipate chain appear between $2850\text{-}3000 \text{ cm}^{-1}$.

- **Hydration Studies:** To investigate water interactions, perform FTIR analysis at controlled humidity levels or after controlled dehydration. Monitor changes in the O-H stretching and bending regions to understand the role of water in the crystal structure. Difference spectroscopy techniques can be employed by subtracting the spectrum of the dehydrated material to highlight water-related features [5].

Micro-Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly sensitive to symmetric vibrations and crystal lattice modes:

- **Instrumental Settings:** Utilize a Raman spectrometer equipped with a 532 nm or 785 nm laser source to minimize fluorescence. Employ a $50\times$ objective lens to focus on individual crystals, with laser power maintained below 5 mW to prevent sample degradation. Collect spectra in the $100\text{-}3500 \text{ cm}^{-1}$ range with a resolution of $2\text{-}4 \text{ cm}^{-1}$ and accumulation time of $10\text{-}30$ seconds per scan [2].
- **Spectral Acquisition:** For single crystal analysis, focus the laser beam on visually clear crystal faces. Rotate the crystal to assess orientation-dependent spectral changes. For polycrystalline samples, ensure homogeneous sampling by collecting spectra from multiple spots. Perform calibration using a silicon standard (peak at 520 cm^{-1}) before each measurement session [2].
- **Characteristic Bands:** Identify key Raman shifts including symmetric carboxylate stretching around $1400\text{-}1450 \text{ cm}^{-1}$, C-C stretching vibrations of the adipate chain between $1000\text{-}1150 \text{ cm}^{-1}$, and methylene deformation modes around $1440\text{-}1470 \text{ cm}^{-1}$. The low-frequency region ($<500 \text{ cm}^{-1}$) contains lattice modes and metal-oxygen vibrations that provide information about crystal packing and calcium-oxygen coordination [2].
- **Temperature-Dependent Studies:** To investigate phase transitions and thermal stability, collect Raman spectra at elevated temperatures ($25\text{-}300^\circ\text{C}$) using a thermal stage. Monitor changes in carboxylate vibrations and lattice modes to identify decomposition temperatures and structural modifications [2].

Table 2: Characteristic Vibrational Frequencies of **Calcium Adipate Monohydrate**

Vibration Mode	FTIR Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)	Assignment
O-H Stretching	3200-3600 (broad)	3200-3600 (weak)	Water molecules
C-H Stretching	2850-3000	2850-3000	Methylene groups
Asymmetric COO ⁻	1550-1580	1550-1580 (weak)	Carboxylate groups
Symmetric COO ⁻	1400-1420	1400-1450 (strong)	Carboxylate groups
H-O-H Bending	~1645	~1645 (weak)	Water molecules
C-C Stretching	1000-1150	1000-1150	Adipate chain
Ca-O Stretching	<500	<500	Metal-oxygen bonds

UV-Vis Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS enables investigation of the optical properties and electronic structure of **calcium adipate monohydrate**:

- **Sample Preparation:** Finely grind the sample to ensure uniform particle size distribution. Pack the powder into a quartz sample holder with a transparent window, ensuring a smooth, level surface for consistent reflectance measurements. Use barium sulfate or Spectralon as a 100% reflectance standard for baseline correction [2].
- **Data Collection:** Acquire spectra over the 200-800 nm range with a scanning speed of 100 nm/min and spectral bandwidth of 2-5 nm. Perform measurements at room temperature with specular reflection excluded. Repeat measurements from different sample spots to ensure reproducibility [2] [6].
- **Data Analysis:** Convert reflectance data to absorption spectra using the Kubelka-Munk function: $F(R) = (1-R)^2/2R$, where R represents the reflectance. Determine the optical band gap by plotting $[F(R)hv]^2$ versus energy (hv) and extrapolating the linear portion of the curve to the baseline. **Calcium adipate**

monohydrate typically exhibits a wide band gap of approximately 5.3 eV, indicating its insulating properties [2].

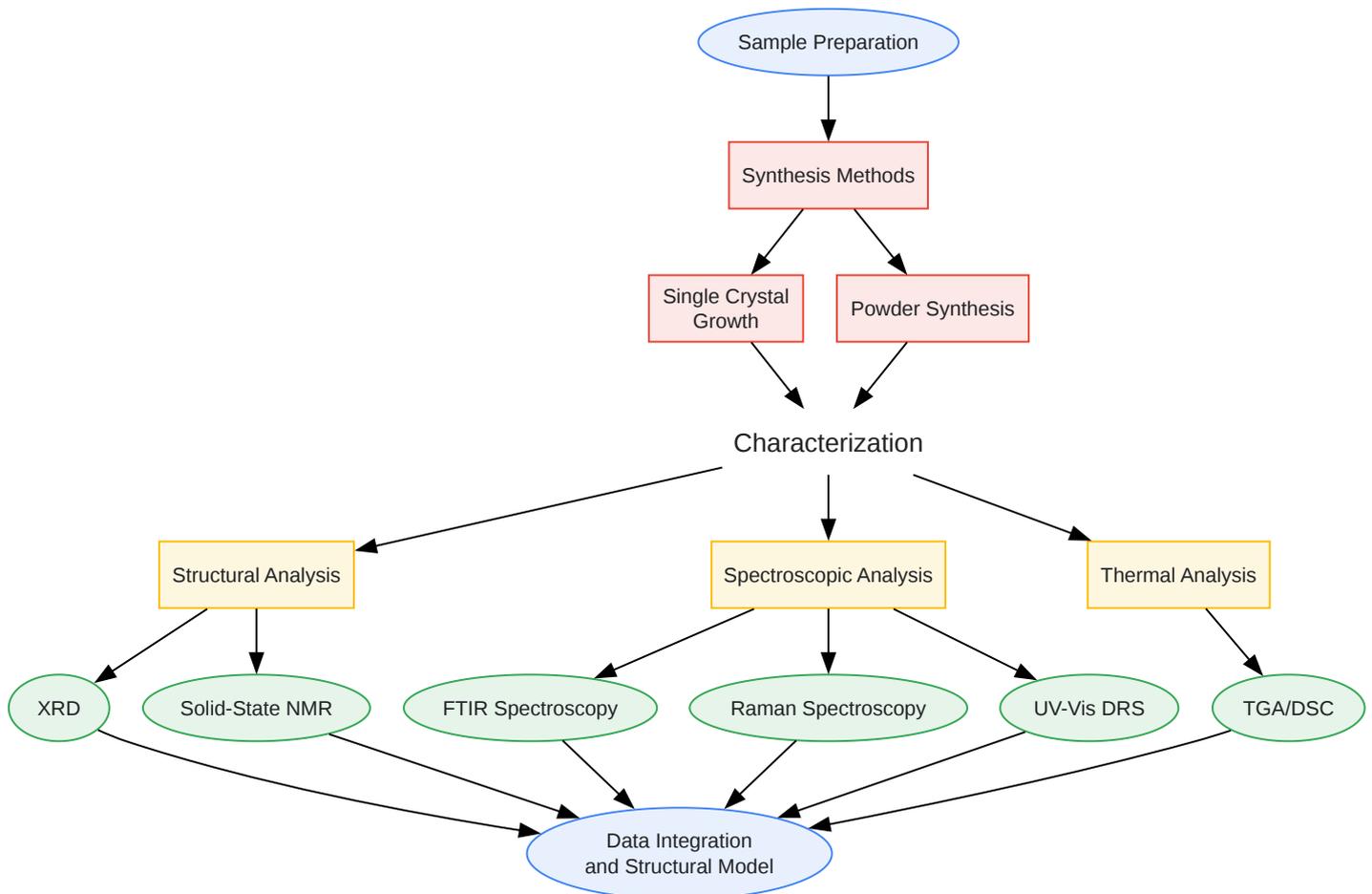
- **Electronic Transitions:** Interpret the absorption spectrum in terms of electronic transitions. The observed absorption edge primarily corresponds to electronic transitions within the carboxylate groups, as the adipate ligand does not contain extended conjugation systems that would give rise to lower energy transitions [2] [6].

Thermal Analysis Methods

Thermal analysis provides crucial information about stability, decomposition pathways, and hydration characteristics:

- **Thermogravimetric Analysis (TGA):** Weigh 5-10 mg of sample in an alumina crucible. Heat from room temperature to 600°C at a constant rate of 10°C/min under nitrogen or air atmosphere with a flow rate of 50 mL/min. Record mass loss as a function of temperature [2].
- **Differential Scanning Calorimetry (DSC):** Subject 3-5 mg of sample to the same thermal program as TGA in hermetically sealed aluminum pans. Measure heat flow relative to an empty reference pan to identify endothermic and exothermic events [2].
- **Data Interpretation:** Identify the dehydration step around 100-120°C corresponding to loss of water of crystallization. The anhydrous compound remains stable until approximately 250-300°C, where decomposition begins through decarboxylation processes. The final residue at 500°C is primarily calcium carbonate, which may further decompose to calcium oxide above 600°C [2].

The following workflow diagram illustrates the comprehensive characterization approach for **calcium adipate monohydrate**:



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Calcium Adipate Monohydrate Characterization Workflow

Advanced Characterization Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level insights into the local structure, dynamics, and chemical environments in **calcium adipate** monohydrate:

- **Sample Preparation:** Pack finely powdered sample into a zirconia MAS rotor (4 mm outer diameter). Ensure uniform packing to avoid spinning sidebands and ensure stable magic-angle spinning. For sensitivity enhancement, consider using rotors equipped with sapphire inserts for better thermal conductivity [7].
- **^{13}C Cross-Polarization Magic Angle Spinning (CP/MAS):** Set magic angle spinning rate to 10-14 kHz to resolve carboxyl and aliphatic carbon environments. Use a contact time of 2-5 ms for optimal polarization transfer from ^1H to ^{13}C nuclei. Employ high-power proton decoupling (TPPM or SPINAL-64) during acquisition to eliminate ^1H - ^{13}C dipolar couplings. Set recycling delay to 3-5 seconds to account for ^1H relaxation. The adipate chain typically displays distinct resonances: carboxyl carbons at 180-185 ppm and methylene carbons at 20-35 ppm, with fine structure revealing crystallographic inequivalence [7].
- **^{43}Ca NMR Experiments:** Despite the challenges of low natural abundance (0.14%) and low gyromagnetic ratio, ^{43}Ca NMR can provide direct information about calcium coordination environment. Use high magnetic fields (≥ 18.8 T) and large sample volumes to enhance sensitivity. Employ echo experiments with proton decoupling to improve signal detection. The chemical shift and quadrupolar parameters reflect the seven-coordinate pentagonal bipyramidal geometry around calcium ions [7].
- **2D Heteronuclear Correlation Experiments:** Perform ^1H - ^{13}C HETCOR experiments to probe spatial proximities between proton and carbon nuclei. Set contact times of 0.1-0.5 ms for short-range correlations and 1-2 ms for longer-range contacts. These experiments are particularly valuable for identifying hydrogen bonding interactions involving water molecules and carboxylate groups [7].

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the definitive technique for determining the precise atomic arrangement in **calcium adipate** monohydrate:

- **Crystal Selection:** Mount a well-formed single crystal (approximate dimensions $0.2 \times 0.2 \times 0.1$ mm³) on a micromount loop using paratone oil. Center the crystal on the diffractometer and cool to 100-150 K using a cryostream cooler to reduce thermal motion and improve data quality [1].
- **Data Collection:** Use Mo K α radiation ($\lambda = 0.71073$ Å) or Cu K α radiation ($\lambda = 1.54184$ Å) with a modern CCD-based diffractometer. Collect a complete hemisphere of data with 0.5° frame width and exposure time of 5-30 seconds per frame depending on crystal quality and radiation source. Ensure completeness of data $>95\%$ and redundancy >4 for accurate intensity measurement [1].
- **Structure Solution and Refinement:** Solve the structure using direct methods or charge flipping. Refine the model using full-matrix least-squares techniques with anisotropic displacement parameters for all non-hydrogen atoms. Locate hydrogen atoms of water molecules from difference Fourier maps and constrain C-H hydrogen atoms geometrically. Final refinement typically converges to $R_1 \approx 0.04$ for observed data and $wR_2 \approx 0.06$ for all data [1].
- **Structural Analysis:** Analyze the coordination environment around calcium ions, identifying bond lengths and angles. The calcium center typically exhibits seven coordination with Ca-O bond distances ranging from 2.35 to 2.55 Å. Examine the hydrogen bonding network involving water molecules and carboxylate oxygen atoms, which contributes significantly to the stabilization of the crystal packing [1].

Table 3: Crystallographic Data for **Calcium Adipate Monohydrate**

Parameter	Value	Description
Crystal System	Triclinic	Basic crystal classification
Space Group	P-1 (No. 2)	Symmetry operations
a, b, c	5.8990(3), 6.7985(5), 10.8212(6) Å	Unit cell dimensions
α, β, γ	78.999(5), 81.831(5), 82.971(5)°	Unit cell angles
Volume	419.65(8) Å ³	Unit cell volume
Z	2	Formula units per cell

Parameter	Value	Description
Calculated Density	1.600 Mg/m ³	Crystal density
Coordination Geometry	Pentagonal bipyramid	Calcium coordination
R-factor	0.040	Agreement factor for observed data

Data Integration and Structural Analysis

Integrating multidisciplinary characterization data enables researchers to develop a comprehensive understanding of **calcium adipate** monohydrate's structural and physicochemical properties. The triclinic crystal structure determined by single-crystal X-ray diffraction provides the fundamental framework for interpreting spectroscopic data [1]. The **extended polymeric structure** consisting of calcium centers bridged by adipate ligands forms layers parallel to the (001) plane, with hydrophobic hydrocarbon chains sandwiched between polar layers containing calcium ions, carboxylate groups, and water molecules [1].

The **coordination diversity** exhibited by the two carboxylate groups in the adipate ligand—where one carboxylate forms a four-membered chelate ring with one calcium ion while bridging to two others, and the other carboxylate links to two calcium ions through unidentate bonds—manifests in the vibrational spectra through distinct carboxylate stretching frequencies [1]. The $\Delta\nu$ value (separation between asymmetric and symmetric carboxylate stretching) typically falls in the range of 130-150 cm⁻¹, consistent with bridging bidentate coordination modes [2]. The presence of water molecules in the coordination sphere is confirmed by both O-H stretching and bending vibrations in FTIR spectra and by well-defined electron density in the crystal structure [2] [1].

The **thermal stability profile** established by TGA shows dehydration around 100-120°C, consistent with the loss of coordinated water molecules observed in the crystal structure [2]. The subsequent stability of the anhydrous compound up to approximately 250°C reflects the robustness of the calcium-carboxylate coordination bonds. The final decomposition to calcium carbonate above 500°C corresponds to the decarboxylation of the adipate ligand [2].

The **wide optical band gap** of 5.3 eV determined by UV-Vis DRS is consistent with the electronic structure of the compound, where the adipate ligand lacks extensive conjugation and the calcium ions have a closed-

shell electron configuration [2]. This insulating property, combined with the dielectric behavior observed in electrical measurements, suggests potential applications in specialized electronic or optoelectronic devices [2].

Conclusion

The comprehensive spectroscopic characterization protocols outlined in these application notes provide researchers with robust methodologies for investigating **calcium adipate** monohydrate. The **integrated approach** combining structural, vibrational, optical, and thermal techniques enables complete understanding of this complex coordination compound. The single gel diffusion technique produces high-quality single crystals suitable for definitive structural analysis, while solution methods yield polycrystalline material appropriate for bulk characterization [2] [1] [3].

The **structural insights** gained from these characterization methods reveal a fascinating coordination polymer with diverse carboxylate binding modes and a well-defined hydration sphere. The layered architecture with alternating polar and non-polar regions suggests potential for selective inclusion of guest molecules, which could be exploited in separation technologies or drug delivery systems [1]. The temperature-dependent spectral studies provide valuable information about the stability and decomposition pathways, essential for processing and applications [2].

These application notes establish standardized protocols that ensure reproducibility and reliability in characterizing **calcium adipate** monohydrate. The detailed methodologies for FTIR, Raman, UV-Vis DRS, thermal analysis, solid-state NMR, and X-ray diffraction create a foundation for future investigations of related metal-organic compounds. Researchers can adapt these protocols to study structural analogs with different dicarboxylate ligands or alternative metal centers, facilitating comparative studies and materials development.

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